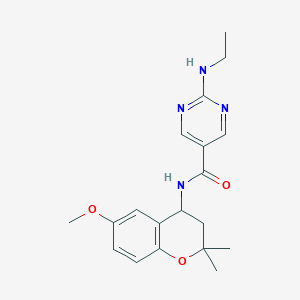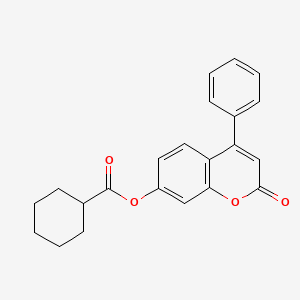![molecular formula C15H13BrN2S B5548607 2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)
2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction 2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of novel organic molecules.
Synthesis Analysis The synthesis of related bromobenzyl compounds involves various chemical reactions. For instance, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and certain amines in N,N-dimethylformamide can yield N-substituted aromatic compounds through nucleophilic substitution, which might be relevant to the synthesis of compounds like this compound (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Molecular Structure Analysis The molecular structure of such compounds is often elucidated using spectroscopic techniques. For example, the structure of similar bromobenzyl compounds has been determined using methods like 1H NMR, IR, and Mass spectroscopy (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Chemical Reactions and Properties The chemical reactions involving bromobenzyl groups can be quite varied. One study describes the use of the 2-bromobenzylidene group as a protecting/radical-translocating group for specific radical reactions (Sakaguchi, Hirano, Matsuda, & Shuto, 2006).
Physical Properties Analysis The physical properties of such compounds would typically include their melting point, solubility, and crystalline structure. For instance, a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been synthesized and its crystalline structure analyzed (Kumar et al., 2016).
Chemical Properties Analysis The chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the bromobenzyl group can impact the reactivity and stability of the molecule, as seen in studies of similar compounds (Bashandy, Abdelall, & El-Morsy, 2008).
Aplicaciones Científicas De Investigación
Brominated Compounds in Organic Synthesis
Brominated organic compounds, such as "2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile," are often key intermediates in the synthesis of various pharmaceuticals and agrochemicals. A practical synthesis method for brominated biphenyls showcases the importance of brominated intermediates in manufacturing anti-inflammatory and analgesic materials, highlighting the broader utility of brominated compounds in organic synthesis (Qiu et al., 2009).
Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs) and their occurrence in various environments emphasizes the role of brominated compounds in enhancing fire resistance in consumer goods and building materials. This area of research is crucial for developing safer and more effective fire retardants, which could potentially involve derivatives of complex brominated molecules such as "this compound" (Zuiderveen et al., 2020).
Environmental and Health Implications
The environmental concentrations, toxicology of tribromophenol, and related brominated compounds provide insights into the fate and behavior of brominated chemicals in the environment. Understanding these aspects is critical for assessing the environmental impact and potential health risks associated with the production and use of brominated compounds, including those structurally related to "this compound" (Koch & Sures, 2018).
Analytical Methods in Antioxidant Activity
Analytical methods for determining antioxidant activity are essential in evaluating the potential antioxidant properties of brominated compounds. These methods, such as ORAC, FRAP, and DPPH assays, could be applicable for assessing the antioxidant capacity of brominated molecules like "this compound" and understanding their potential health benefits or risks (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-10-7-11(2)18-15(14(10)8-17)19-9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULAUTWMVZMYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)
![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)


![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)
![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)
![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)
![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)